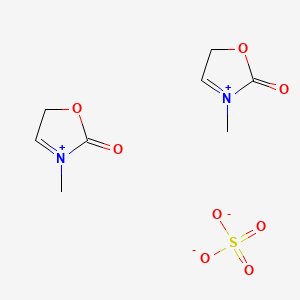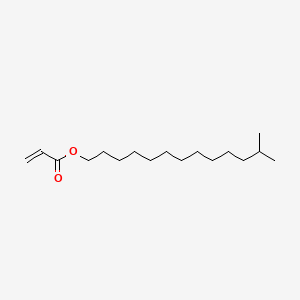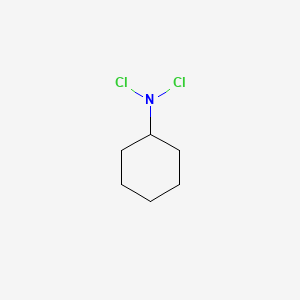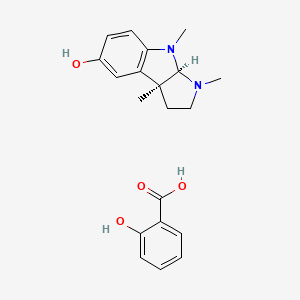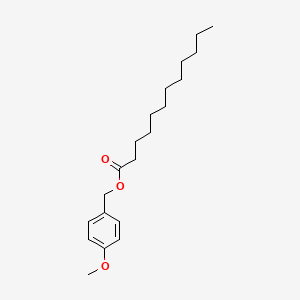
(4-Methoxyphenyl)methyl laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl alcohol.
Substitution: Formation of various substituted this compound derivatives.
科学的研究の応用
(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
作用機序
The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .
類似化合物との比較
Similar Compounds
Methyl laurate: Similar in structure but lacks the methoxyphenyl group.
Ethyl laurate: Another ester derivative of lauric acid with an ethyl group instead of a methoxyphenyl group.
Sucrose monolaurate: A sugar ester with lauric acid, used in food and pharmaceutical industries.
Uniqueness
(4-Methoxyphenyl)methyl laurate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and contributes to its potential antimicrobial activity. Additionally, the methoxyphenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
93980-79-1 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl dodecanoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3 |
InChIキー |
DRMAPFJISUWUEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


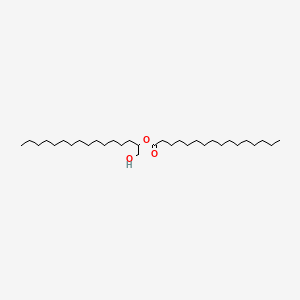
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)



![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
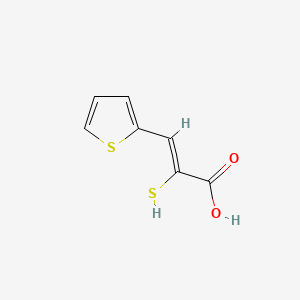
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)

